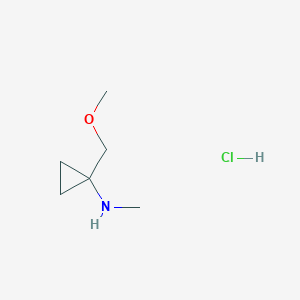
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Übersicht
Beschreibung
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, also known as MXC, is a cyclic amine with a wide range of applications in the pharmaceutical, chemical, and biotechnological industries. MXC is used as a starting material for the synthesis of many different compounds, including drugs, and is also used as a reagent in various laboratory experiments. MXC is a versatile molecule that has been used in a variety of scientific research applications, including the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Plant Growth Regulation
1-Methylcyclopropene (1-MCP), a plant growth regulator, showcases similar structural characteristics and has been extensively studied for its role in inhibiting ethylene action in various plants. This compound is effective in a broad range of fruits, vegetables, and floriculture crops, influencing factors such as respiration, ethylene production, volatile production, chlorophyll degradation, and other color changes, protein and membrane changes, softening, disorders and diseases, acidity, and sugars. Studies highlight its potential in advancing understanding of ethylene's role in plants (Blankenship & Dole, 2003).
Biochemical Profile Indicating Antidepressant Activity
The novel bicyclic compound Wy-45,030, which shares structural similarities with 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, has been shown to possess a neurochemical profile indicative of antidepressant activity. It inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without inhibiting monoamine oxidase or showing significant affinity for various other receptors. Such a profile is predictive of antidepressant activity without the side effects common in tricyclic therapy (Muth et al., 1986).
Chiral Synthesis
A chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate in the synthesis of certain receptor antagonists, has been developed. This process, starting from methylcyclopropyl ketone and using enzymes like leucine dehydrogenase, showcases the potential of these compounds in pharmaceutical synthesis (Parker et al., 2012).
Synthesis of Neurotransmitter Analogues
Substituted 2-phenylcyclopropylamines, analogues of neurotransmitters like histamine and tryptamine, have been synthesized using a Ti(IV)-mediated cyclopropanation reaction. These compounds, including many hydroxy- and methoxy-substituted phenylcyclopropylamines, are known to inhibit monoamine oxidase and mimic hallucinogens, highlighting their significance in neuroscience research (Faler & Joullié, 2007).
Ethylene Perception Inhibition in Fruits and Vegetables
The use of 1-methylcyclopropene (1-MCP) in fruits and vegetables demonstrates its ability to inhibit ethylene perception, thereby improving the maintenance of product quality post-harvest. Research on 1-MCP has led to its rapid adoption in the apple industry and highlighted potential benefits and limitations for its use in other products (Watkins, 2006).
Eigenschaften
IUPAC Name |
1-(methoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-6(3-4-6)5-8-2;/h7H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQJLYHXTMFJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | |
CAS RN |
1255717-61-3 | |
| Record name | 1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)





![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)


